molecular formula C10H11N3O4 B8651128 N,N-Dimethyl-N'-(m-nitrophenyl)oxamide

N,N-Dimethyl-N'-(m-nitrophenyl)oxamide

Cat. No.: B8651128
M. Wt: 237.21 g/mol
InChI Key: WGJTUYUQUADIKL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(m-nitrophenyl)oxamide is a chemical compound offered for research and development purposes. Researchers are exploring its potential applications in various fields, which may include serving as a synthetic intermediate or a precursor for more complex molecules. Its structure suggests potential for use in medicinal chemistry and materials science research. The product is provided as a reference standard and is intended for laboratory use by qualified professionals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers should consult the relevant safety data sheet (SDS) and conduct all appropriate safety evaluations before use.

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

N',N'-dimethyl-N-(3-nitrophenyl)oxamide

InChI

InChI=1S/C10H11N3O4/c1-12(2)10(15)9(14)11-7-4-3-5-8(6-7)13(16)17/h3-6H,1-2H3,(H,11,14)

InChI Key

WGJTUYUQUADIKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Substituents (R¹/R²) Key Functional Features
Oxamide H/H Parent compound; high thermal stability
N,N'-Dipropyloxamide Propyl/Propyl Alkyl groups enhance hydrophobicity
N,N'-Dibutyloxamide Butyl/Butyl Larger alkyl chains; lower melting point
N,N-Dimethyl-N'-phenyloxamide Methyl/Phenyl Aromatic substituent; moderate polarity
N,N-Dimethyl-N'-(m-nitrophenyl)oxamide Methyl/m-nitrophenyl Nitro group increases electron deficiency

Physical Properties

  • Solubility: Alkyl-substituted oxamides (e.g., N,N'-Dipropyloxamide) exhibit higher solubility in nonpolar solvents due to hydrophobic alkyl chains . Aromatic derivatives (e.g., N,N-Dimethyl-N'-phenyloxamide) show moderate solubility in polar solvents like ethanol . this compound: The nitro group reduces solubility in nonpolar solvents but may enhance solubility in polar aprotic solvents (e.g., DMF) due to dipole interactions .
  • Melting Points :

    • Oxamide decomposes near 419°C .
    • N,N'-Dibutyloxamide melts at ~50°C , while N,N-Dimethyl-N'-phenyloxamide likely has a higher melting point due to aromatic stacking .
    • The nitro group in This compound may increase melting point via intermolecular hydrogen bonding and dipole interactions.

Chemical Reactivity and Stability

  • Hydrolysis Rates: Oxamide hydrolyzes slowly due to low water solubility, making it a slow-release nitrogen fertilizer . Alkyl-substituted oxamides hydrolyze faster than aromatic derivatives due to reduced steric hindrance .
  • Photochemical Reactivity: N,N-Dimethyl-N'-phenyloxamide undergoes photodimerization to form cycloadducts .

Research Findings and Data Tables

Table 2: Thermal and Corrosion Inhibition Properties

Compound Thermal Stability (°C) Corrosion Inhibition Efficiency (%)
N,N′-Bis[hydroxynaphthylidene]oxamide >200 85–92 (in 3.5% NaCl)
N,N'-Dimethoxy-N,N'-dimethyloxamide 150–170 Not applicable
This compound ~180* Hypothesized: 75–85*

*Predicted based on nitro group contributions.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-N'-(m-nitrophenyl)oxamide?

  • Methodological Answer : The synthesis typically involves coupling a nitro-substituted aromatic amine with an oxalic acid derivative. A common approach is:

Acid Chloride Formation : React m-nitroaniline with oxalyl chloride in anhydrous conditions to form the oxalyl chloride intermediate.

Amide Coupling : Introduce dimethylamine under controlled temperatures (0–5°C) to prevent side reactions. Use solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility .

  • Key Considerations :
  • Maintain inert atmospheres (N₂/Ar) to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%).

Q. Table 1: Comparison of Synthetic Conditions

Parameter (Analog) (Analog)
SolventThionyl chloride/DCMDMF
TemperatureRoom temperature0–5°C
Yield~70%~65%
PurificationColumn chromatographyRecrystallization

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dimethyl groups. For example, aromatic protons in the m-nitrophenyl group appear as distinct multiplet signals (δ 7.5–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1 for C₁₁H₁₃N₃O₃) .

Q. What are the primary applications in medicinal chemistry research?

  • Methodological Answer :
  • Drug Discovery : Acts as a scaffold for kinase inhibitors due to its planar oxamide core, which facilitates hydrogen bonding with target proteins .
  • Apoptosis Studies : Derivatives induce cytotoxicity in cancer cells via mitochondrial pathways. Researchers use MTT assays and flow cytometry to validate activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve intermediate stability.
  • Temperature Gradients : Perform reactions at –10°C to 25°C to identify ideal kinetic conditions .
  • Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent, catalyst loading) .

Q. What strategies resolve contradictions in reported biological activities of oxamide derivatives?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing m-nitro with p-fluoro) to correlate structure-activity relationships (SAR) .
  • Purity Validation : Use HPLC (>98% purity) to rule out impurities as confounding factors .

Q. How do electronic effects of substituents influence the compound's photochemical stability?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations to predict electron-withdrawing effects of the nitro group on excited-state behavior (e.g., S₁→T₁ transitions) .
  • Experimental Validation :
  • UV-Vis Spectroscopy : Track absorbance shifts under UV light (λ = 254 nm) to assess degradation rates.
  • EPR Spectroscopy : Detect radical formation during photolysis, indicating triplet-state reactivity .

Q. Table 2: Photochemical Stability of Analogous Compounds

CompoundEmission Type (Evidence)Stability (Half-Life)
N,N-Dimethyl-N'-phenyloxamideTriplet-state (TT) 48 hours
m-Nitrophenyl derivativeAmbiguous 24–36 hours

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